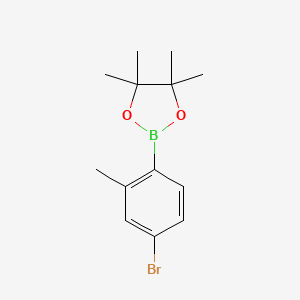

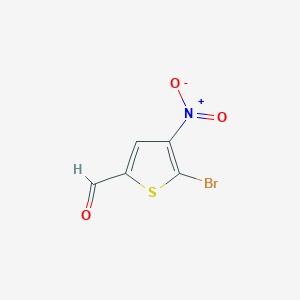

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

The compound "2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be used in organic synthesis and chemical reactions due to the presence of the dioxaborolane moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related dioxaborolane compounds and their applications in various chemical contexts.

Synthesis Analysis

The synthesis of dioxaborolane derivatives is not directly described for the compound . However, similar compounds have been synthesized through various methods, such as the rhodium-catalyzed hydroboration of allyl phenyl sulfone for the preparation of a phenylsulfonyl-substituted dioxaborolane . Additionally, a scalable process for the preparation of a trimethylsilyl-substituted dioxaborolane using continuous flow and distillation has been reported . These methods could potentially be adapted for the synthesis of "2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane."

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been characterized by single-crystal X-ray diffraction studies. For example, the crystal structure of a phenylsulfonyl-substituted dioxaborolane was determined, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Similarly, the structure of a pyridin-2-ylboron derivative showed differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group, which may influence the compound's stability and reactivity .

Chemical Reactions Analysis

Dioxaborolane compounds are often used in chemical reactions due to their reactivity. For instance, the insertion of dichlorocarbene into carbon-hydrogen bonds of tetraalkylgermanes has been studied, which could be relevant to the reactivity of the bromo-substituted dioxaborolane . Additionally, the differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives have been observed, which could provide insights into the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives can be inferred from related compounds. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis suggests that dioxaborolane derivatives can be used in analytical chemistry to probe the hydroxyl group environments in complex molecules like lignins . The fluorogenic properties of bromomethyl derivatives in high-performance liquid chromatography (HPLC) also highlight the potential utility of bromo-substituted dioxaborolanes in sensitive detection methods .

Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

A study by Das et al. (2015) focused on synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds showed promise for use in Liquid Crystal Display (LCD) technology and as potential therapeutics for neurodegenerative diseases.

Enhanced Brightness Emission-Tuned Nanoparticles

Research by Fischer et al. (2013) described the use of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the synthesis of polyfluorene building blocks. These were used to create nanoparticles with bright fluorescence emission, applicable in imaging technologies.

Lipogenic Inhibitors for Therapeutic Applications

A study by Das et al. (2011) synthesized a series of boron-containing stilbene derivatives, including those with 4,4,5,5-tetramethyl-1,3,2 dioxaborolane. These compounds were found to inhibit lipogenesis, suggesting potential as lipid-lowering drugs.

Suzuki Polymerization

Liversedge et al. (2006) utilized 2-(5-bromo-4-n-alkyl-thiophen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the Suzuki synthesis of polyalkylthiophenes, contributing to advancements in the field of polymer chemistry (Liversedge et al., 2006).

Synthesis of Functionalized Polymers

Research by Welterlich et al. (2012) demonstrated the synthesis of polymers containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane units. These polymers showed potential for use in creating deeply colored materials for various applications.

Propiedades

IUPAC Name |

2-(4-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPSBWGILUHLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)